

A Technical Guide to 1-Bromo-2-butanol: Commercial Availability, Synthesis, and Reactions

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Compound of Interest		
Compound Name:	1-Bromo-2-butanol	
Cat. No.:	B1268025	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1-Bromo-2-butanol** (CAS No. 2482-57-7), a versatile chemical intermediate. This document covers its commercial availability, key suppliers, physical and chemical properties, safety data, and detailed experimental protocols for its synthesis and a key reaction. The information is presented to support researchers, scientists, and professionals in drug development and other chemical synthesis endeavors.

Commercial Availability and Suppliers

1-Bromo-2-butanol is commercially available from several major chemical suppliers. It is typically sold as a mixture with its isomer, 2-Bromo-1-butanol. The purity and available quantities vary by supplier.



Supplier	Product Name	Purity/Composition	Available Quantities
TCI (Tokyo Chemical Industry)	1-Bromo-2-butanol (contains ca. 30% 2- Bromo-1-butanol)	>70.0% (GC)	25 g, 100 g
ChemScene	1-Bromo-2-butanol	70+%	Custom synthesis and commercial production available
Santa Cruz Biotechnology	1-Bromo-2-butanol (contains ca. 20% 2- Bromo-1-butanol)	Research Grade	Inquire for quantities
Fisher Scientific (supplied by TCI America)	1-Bromo-2-butanol (contains ca. 20% 2- Bromo-1-butanol)	73.0+%	25 g
Aladdin Scientific	1-Bromo-2-butanol (contains ca. 30% 2- Bromo-1-butanol)	min 70% (GC)	100 g

Physicochemical Properties

A summary of the key physical and chemical properties of **1-Bromo-2-butanol** is provided below.



Property	Value	Reference
CAS Number	2482-57-7	[1][2][3][4]
Molecular Formula	C ₄ H ₉ BrO	[2][3]
Molecular Weight	153.02 g/mol	[2][3]
Appearance	Colorless to brown clear liquid	[1]
Boiling Point	165.9 °C at 760 mmHg	
Flash Point	65.9 °C	_
Density	1.46 g/cm ³	_
Refractive Index	1.476	_
Solubility	Soluble in most organic solvents.	

Safety and Hazard Information

1-Bromo-2-butanol is classified as a flammable liquid and an irritant. Appropriate safety precautions should be taken when handling this chemical.



Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statement
Flammable liquids (Category 3)	&	H226: Flammable liquid and vapor	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin corrosion/irritation (Category 2)		H315: Causes skin irritation	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious eye damage/eye irritation (Category 2A)		H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols Synthesis of 1-Bromo-2-butanol via Ring-Opening of 1,2Epoxybutane

This protocol describes the synthesis of **1-Bromo-2-butanol** by the acid-catalyzed ring-opening of **1,2-epoxybutane** with hydrogen bromide.

Materials:

- 1,2-Epoxybutane
- 48% aqueous Hydrogen Bromide (HBr)

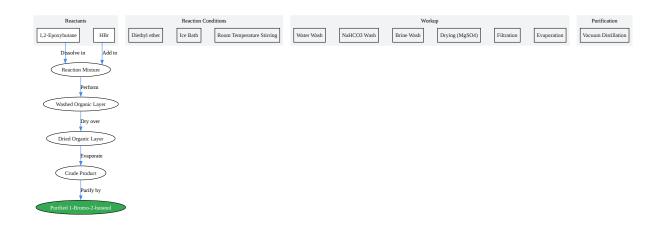


- · Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- · Round-bottom flask
- Magnetic stirrer
- · Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2-epoxybutane (1.0 eq) in diethyl ether.
- · Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of 48% aqueous HBr to the stirred solution.
- Allow the reaction mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude 1-Bromo-2-butanol by vacuum distillation.





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Caption: Synthesis workflow for 1-Bromo-2-butanol.

Conversion of 1-Bromo-2-butanol to 1,2-Epoxybutane



This protocol describes the intramolecular Williamson ether synthesis of 1,2-epoxybutane from **1-Bromo-2-butanol** using a base.

Materials:

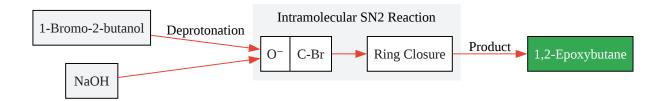
- 1-Bromo-2-butanol
- Sodium hydroxide (NaOH)
- Diethyl ether or Tetrahydrofuran (THF)
- Deionized water
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- · Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 1-Bromo-2-butanol (1.0 eq) in a suitable solvent such as
 diethyl ether or THF.
- While stirring the solution at room temperature, add a slight excess of powdered sodium hydroxide (e.g., 1.2 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, add deionized water to quench the reaction and dissolve the sodium bromide salt.



- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers and wash with brine (1 x 20 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1,2epoxybutane. Further purification can be achieved by distillation.



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Caption: Signaling pathway for epoxide formation.

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